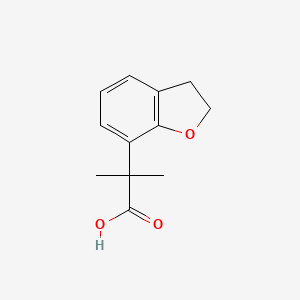![molecular formula C11H17NO2 B13317775 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13317775.png)
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group, a methyl group, and a 3-hydroxypropylamino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with formaldehyde and 3-aminopropanol under acidic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylphenol
- 4-Amino-3-methylphenol
- 2-Hydroxy-5-methylaniline
Uniqueness
2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol is unique due to the presence of both a hydroxypropylamino group and a phenolic hydroxyl group, which confer distinct chemical and biological properties
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
2-[(3-hydroxypropylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H17NO2/c1-9-3-4-11(14)10(7-9)8-12-5-2-6-13/h3-4,7,12-14H,2,5-6,8H2,1H3 |
InChIキー |
OVHCDQKAMVLPGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)CNCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


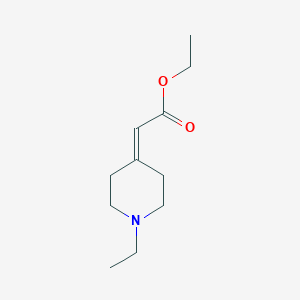
![6-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13317702.png)
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13317716.png)

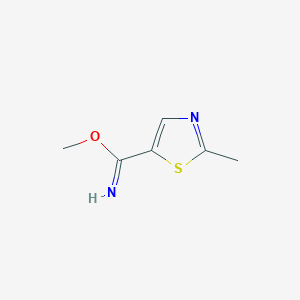
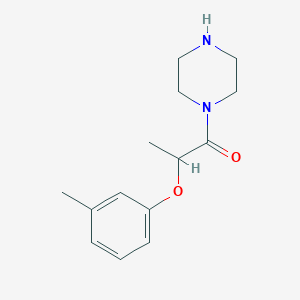
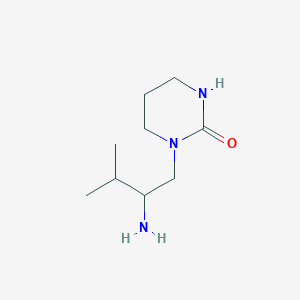
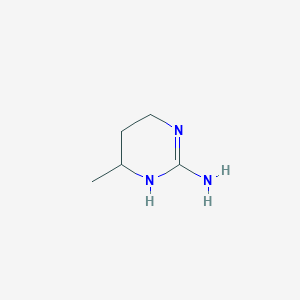
![3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13317761.png)
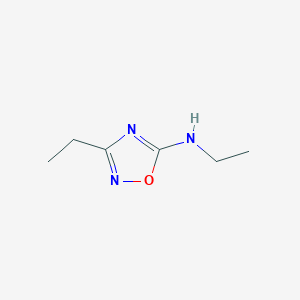
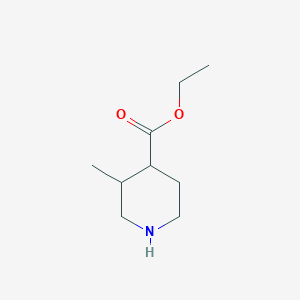
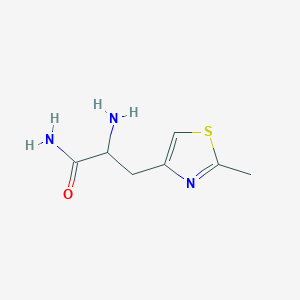
![4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13317788.png)
